molecular formula C12H7BrClNO2 B3241547 2-Bromo-4-(4-chloro-phenyl)-nicotinic acid CAS No. 147078-81-7

2-Bromo-4-(4-chloro-phenyl)-nicotinic acid

Cat. No. B3241547
CAS RN: 147078-81-7
M. Wt: 312.54 g/mol
InChI Key: PKBRYBJHIGRLEK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Bromo-4-(4-chloro-phenyl)-nicotinic acid (2-BCPN) is a synthetic organic compound belonging to the class of nicotinic acids. It is a white crystalline solid with a molecular weight of 310.5 g/mol and a melting point of 132-134 °C. 2-BCPN is used primarily in scientific research and laboratory experiments, and its properties and applications have been the subject of numerous studies.

Scientific Research Applications

Nicotinic Acid in Dyslipidemia Treatment

Nicotinic acid (niacin) is recognized for its effectiveness in modifying lipid profiles, which contributes to reduced morbidity and mortality in patients with cardiovascular diseases. This compound has been used for over 50 years to treat dyslipidemia, showcasing its ability to lower low-density lipoprotein cholesterol (LDL-C) and lipoprotein(a) while being the most effective agent available for raising high-density lipoprotein cholesterol (HDL-C) (Shen & Colletti, 2009). Despite its beneficial effects, the usage of niacin is often limited due to side effects like flushing, which has led to the development of high-affinity nicotinic acid receptor agonists aimed at improving efficacy and patient compliance (Hong C Shen & S. Colletti, 2009).

Pharmacological Review and Potential for Further Research

Chlorogenic acid (CGA), a phenolic compound related to the structural components of the specified compound, exhibits various therapeutic roles including antioxidant activity, hepatoprotective, cardioprotective, anti-inflammatory, antipyretic, neuroprotective, anti-obesity, antiviral, anti-microbial, anti-hypertension, and as a central nervous system stimulator. This highlights the compound's significant potential in treating disorders such as hepatic steatosis, cardiovascular disease, diabetes, and obesity. The extensive range of CGA's biological and pharmacological effects underlines the importance of phenolic compounds in medical research, suggesting a potential area of study for derivatives of nicotinic acid such as 2-Bromo-4-(4-chloro-phenyl)-nicotinic acid (Naveed et al., 2018).

Anticancer Potential of Nicotinic Acid Derivatives

Research on nicotinic acid derivatives reveals their importance in developing anticancer drugs, highlighting the wide variety of biological properties these compounds display. The exploration of synthetic approaches for anticancer drugs based on nicotinic acid since 2001 showcases the ongoing interest in utilizing this compound's derivatives for cancer treatment. The review suggests significant work has been accomplished in synthesizing and investigating the anticancer potential of nicotinamide derivatives, indicating a rich area for future research to develop efficient anticancer drugs (Jain et al., 2020).

properties

IUPAC Name

2-bromo-4-(4-chlorophenyl)pyridine-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H7BrClNO2/c13-11-10(12(16)17)9(5-6-15-11)7-1-3-8(14)4-2-7/h1-6H,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKBRYBJHIGRLEK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=C(C(=NC=C2)Br)C(=O)O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H7BrClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601220481
Record name 2-Bromo-4-(4-chlorophenyl)-3-pyridinecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601220481
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

312.54 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Bromo-4-(4-chloro-phenyl)-nicotinic acid

CAS RN

147078-81-7
Record name 2-Bromo-4-(4-chlorophenyl)-3-pyridinecarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=147078-81-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Bromo-4-(4-chlorophenyl)-3-pyridinecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601220481
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Synthesis routes and methods II

Procedure details

50.0 g (0.15 mol) of methyl 2-bromo-4-(4-chlorophenyl)nicotinate was weighed, and 300 ml of dimethylsulfoxide and 60 ml of 30% sodium hydroxide aqueous solution were added thereto and the mixture was stirred at 80° C. for 3 hours. The mixture was then poured into water and was washed with 300 ml of ethyl acetate. Thereafter, the aqueous layer was acidified with 10% HCl aqueous solution to precipitate a crystal, which was then filtrated out. The crystal thus precipitated was washed with water and isopropyl ether, and was dried to obtain 41.0 g of a white crystal of the aimed product.
Quantity
50 g
Type
reactant
Reaction Step One
Quantity
300 mL
Type
reactant
Reaction Step Two
Quantity
60 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Yield
85.7%

Synthesis routes and methods III

Procedure details

To a solution of 50.0 g (0.15 mol) of methyl 2-bromo-4-(4-chlorophenyl)nicotinate in 300 ml of dimethylsulfoxide, 60 ml of 30% sodium hydroxide was added and stirred at 80° C. for 3 hours. The mixture was then poured into water and washed with 300 ml of ethyl acetate. Thereafter, the aqueous layer was acidified with 10% HCl to precipitate a crystal, which was then filtrated out. The crystal thus precipitated was washed with water and isopropyl ether, and dried to obtain 41.0 g of a white crystal of the aimed product.
Quantity
50 g
Type
reactant
Reaction Step One
Quantity
300 mL
Type
solvent
Reaction Step One
Quantity
60 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
85.7%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Bromo-4-(4-chloro-phenyl)-nicotinic acid
Reactant of Route 2
Reactant of Route 2
2-Bromo-4-(4-chloro-phenyl)-nicotinic acid
Reactant of Route 3
Reactant of Route 3
2-Bromo-4-(4-chloro-phenyl)-nicotinic acid
Reactant of Route 4
Reactant of Route 4
2-Bromo-4-(4-chloro-phenyl)-nicotinic acid
Reactant of Route 5
Reactant of Route 5
2-Bromo-4-(4-chloro-phenyl)-nicotinic acid
Reactant of Route 6
Reactant of Route 6
2-Bromo-4-(4-chloro-phenyl)-nicotinic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.